4-Propoxy-1H-pyrazole
Overview
Description
4-Propoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The addition of a propoxy group at the fourth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the reaction of a 1,3-diketone with propoxy hydrazine under acidic conditions can yield this compound . Another approach involves the use of propargylic alcohols and hydrazines, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as multicomponent reactions or continuous flow synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Propoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
- 4-Methoxy-1H-pyrazole
- 4-Ethoxy-1H-pyrazole
- 4-Butoxy-1H-pyrazole
Comparison: 4-Propoxy-1H-pyrazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to 4-Methoxy-1H-pyrazole, the longer alkyl chain in this compound may result in different steric and electronic effects, potentially leading to variations in its interaction with molecular targets .
Properties
IUPAC Name |
4-propoxy-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-9-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUUXABEGTSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601512 | |
Record name | 4-Propoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88095-60-7 | |
Record name | 4-Propoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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